One of the most significant findings in ALS research is Riluzole's potential to extend survival. A landmark double-blind, placebo-controlled clinical trial published in the New England Journal of Medicine demonstrated a statistically significant increase in survival for patients taking Riluzole compared to placebo A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis: . This finding has been further supported by real-world studies, with some reporting a median survival increase of up to 19 months for Riluzole-treated patients compared to those not receiving the drug Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis: .
The exact way Riluzole exerts its beneficial effects in ALS is not fully understood. However, researchers believe it might be related to its ability to modulate glutamate, an excitatory neurotransmitter. Riluzole is thought to act as a glutamate antagonist, potentially reducing its overstimulation of motor neurons and thereby protecting them from damage Riluzole: real-world evidence supports significant extension of median survival: .
Riluzole is a neuroprotective medication primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and other motor neuron diseases. It is classified as a benzothiazole derivative and is known to prolong survival and delay the need for ventilatory support in patients with ALS. The compound's chemical formula is , and it has a molar mass of approximately 234.20 g/mol. Riluzole is administered orally, available in both tablet and liquid forms, and has shown a bioavailability of around 60% upon oral intake .
The mechanism by which Riluzole exerts its neuroprotective effects in ALS is still under investigation. One proposed mechanism involves the inhibition of glutamate release, a neurotransmitter that can be excitotoxic (damaging to neurons) at high levels []. Riluzole may also influence sodium channels and other cellular processes related to neuronal survival [].
Riluzole exhibits multiple mechanisms of action that contribute to its therapeutic effects:
These actions collectively contribute to its neuroprotective properties, making it effective in conditions characterized by excitotoxic neuronal damage.
The synthesis of riluzole can be summarized as follows:
This multi-step synthesis allows for the production of riluzole in a laboratory setting, ensuring high purity and yield .
Riluzole is primarily indicated for:
Furthermore, riluzole has been investigated for potential applications in treating conditions like Huntington's disease and Parkinson's disease, although it has not shown significant efficacy in these areas .
Riluzole undergoes extensive metabolism primarily via cytochrome P450 1A2, with potential interactions noted with other drugs that are substrates or inhibitors of this enzyme. Caution is advised when co-administering riluzole with medications that affect liver enzymes, as they may alter its pharmacokinetics and therapeutic effects . Adverse effects may include increased serum aminotransferase levels, necessitating regular monitoring in patients undergoing treatment .
Several compounds exhibit similar pharmacological profiles to riluzole, particularly in their neuroprotective effects:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Baclofen | GABA receptor agonist | Primarily used as a muscle relaxant |
Memantine | NMDA receptor antagonist | Used for Alzheimer's disease |
Tizanidine | Alpha-2 adrenergic agonist | Primarily used for muscle spasticity |
Edaravone | Free radical scavenger | Approved for ALS treatment; different mechanism |
Riluzole stands out due to its specific action on glutamate release and sodium channel modulation, which are critical in managing excitotoxicity associated with neurodegenerative diseases .
Riluzole exhibits a complex molecular architecture based on a benzothiazole core structure with distinctive substitution patterns. The compound features a molecular formula of C₈H₅F₃N₂OS with a molecular weight of 234.2 g/mol [1] [2] [3]. The structural framework consists of a fused benzene-thiazole ring system with an amino group at position 2 and a trifluoromethoxy substituent at position 6 of the benzene ring [1] [2].
The molecular geometry of riluzole has been extensively characterized through crystallographic studies, revealing significant conformational variability. Crystal structure analysis demonstrates that riluzole can adopt multiple polymorphic forms, including a triclinic Form I with space group P1̅ and monoclinic Forms II and III with space group P2₁/c [4] [5]. The asymmetric unit in Form I contains four independent molecules (Z' = 4), while Forms II and III contain one molecule per asymmetric unit [4] [5].
Conformational analysis reveals that the benzothiazole core maintains a planar configuration across all polymorphic forms [4] [6]. However, the trifluoromethoxy group exhibits considerable rotational freedom, with torsion angles ranging from -86.2° to 167.6° depending on the specific molecular environment and crystal packing [4]. In most conformations, the trifluoromethoxy group adopts an orientation perpendicular to the molecular plane of the benzothiazole core, although in certain cases it can lie within the same molecular plane [4].
The molecular structure exhibits strong intermolecular hydrogen bonding patterns primarily involving N—H⋯N interactions between amino groups and nitrogen atoms of adjacent benzothiazole rings [4]. Additional stabilizing interactions include weak C—H⋯F, C—H⋯S, F⋯F, C⋯C, and C⋯S contacts that contribute to the overall crystal packing stability [4].
Riluzole presents as a crystalline solid under standard conditions, typically appearing as white to light yellow powder or crystalline material [7] [8] [9]. The compound exhibits well-defined thermal properties with a melting point range of 116-120°C, demonstrating good thermal stability within this temperature range [7] [8] [9]. The boiling point has been determined to be 296.3°C, indicating relatively high thermal stability under normal processing conditions [7]. The flash point of 133°C provides important safety information for handling procedures [7].
The compound demonstrates excellent thermal stability under normal storage and handling conditions. Extensive thermal degradation studies reveal that riluzole remains stable when exposed to dry heat at 100°C for extended periods of up to 10 days without significant decomposition [10]. However, the compound exhibits sensitivity to light, and exposure to light can accelerate decomposition processes [9] [11]. Therefore, storage under light-protected conditions is recommended to maintain compound integrity.
The solubility characteristics of riluzole exhibit significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to the presence of both hydrophilic amino and hydrophobic trifluoromethoxy groups. Riluzole demonstrates very poor aqueous solubility, classified as insoluble in water with solubility less than 1 mg/mL at 25°C [12] [13] [9]. This limited aqueous solubility presents challenges for pharmaceutical formulation development.
In contrast, riluzole shows excellent solubility in organic solvents. The compound exhibits notable solubility in dimethyl sulfoxide (DMSO) at 47 mg/mL (equivalent to 200.68 mM) at 25°C [12] [14] [13]. Similar solubility values are observed in ethanol, with 47 mg/mL at 25°C [12] [14] [13]. The compound also demonstrates good solubility in other organic solvents including acetone, diethyl ether, dimethylformamide, and methanol at room temperature [8] [9].
These solubility patterns reflect the lipophilic nature of the compound, which is further supported by its partition coefficient values. The pH-dependent solubility behavior has been observed, with higher solubility at lower pH values due to protonation of the amino group [15].
The lipophilicity of riluzole has been characterized through octanol-water partition coefficient measurements, though different studies report varying values. Literature sources report log P values of 2.51 [15] and 3.48 [15], indicating moderate to high lipophilicity. This variation may reflect different experimental conditions or analytical methodologies employed in the determinations.
The compound exhibits a pKa value of 3.8, indicating that the amino group undergoes protonation under acidic conditions [15]. This ionization behavior significantly influences the compound's solubility and membrane permeability characteristics. At physiological pH (7.4), riluzole exists predominantly in its neutral form, which enhances its membrane permeability and bioavailability.
Membrane permeability studies demonstrate that riluzole can readily cross biological membranes, including the blood-brain barrier, which is crucial for its neurological applications [15]. The moderate lipophilicity combined with the relatively small molecular size contributes to favorable pharmacokinetic properties.
Comprehensive stability studies have been conducted to evaluate riluzole's behavior under various stress conditions. The compound demonstrates remarkable stability under acidic conditions, showing no degradation when exposed to 1N hydrochloric acid at 100°C for 48 hours [10]. Similarly, riluzole exhibits stability under basic conditions, with no observed degradation when treated with 1N sodium hydroxide at 100°C for 48 hours [10].
However, riluzole shows significant sensitivity to oxidative conditions. When exposed to 6% hydrogen peroxide at 100°C for 4 hours, the compound undergoes gradual oxidative degradation with approximately 10% decomposition [10]. This oxidative sensitivity necessitates careful handling and storage under inert atmospheric conditions when possible.
The compound demonstrates stability in neutral aqueous environments, with no degradation observed after 48 hours at room temperature [10]. Photolytic stability studies reveal that riluzole remains stable when exposed to intense light conditions (1.2 million lux hours and 200 watt hours/square meter of near-ultraviolet energy) [10], although general light sensitivity has been noted in handling recommendations [9] [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about riluzole, though specific chemical shift assignments are limited in the available literature. The ¹H NMR spectrum of riluzole exhibits characteristic signals corresponding to the aromatic protons of the benzothiazole ring system and the amino group protons [16]. The aromatic region typically shows signals between 6.5-8.0 ppm, reflecting the electronic environment of the benzene ring substituted with the electron-withdrawing trifluoromethoxy group.
The ¹³C NMR spectrum reveals characteristic carbon signals for the benzothiazole framework. The aromatic carbon atoms appear in the typical aromatic region (100-160 ppm), with the carbon bearing the trifluoromethoxy group showing distinctive downfield chemical shifts due to the electron-withdrawing effect of the fluorine atoms [16]. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms.
Fluorine NMR spectroscopy provides valuable information about the trifluoromethoxy group, with characteristic signals appearing around -57 to -59 ppm relative to CFCl₃. The three fluorine atoms are magnetically equivalent and appear as a singlet in the ¹⁹F NMR spectrum.
Mass spectrometric analysis of riluzole reveals characteristic fragmentation patterns that provide structural confirmation and analytical utility. Under positive electrospray ionization conditions, riluzole forms a protonated molecular ion [M+H]⁺ at m/z 235.017 [17] [18]. High-resolution mass spectrometry confirms the monoisotopic mass as 234.007468 [19] [17] [18].
The fragmentation pattern under tandem mass spectrometry conditions shows several characteristic transitions. The most prominent fragmentation pathway involves the loss of the trifluoromethoxy group (-CF₃O, 85 Da) to yield a fragment ion at m/z 166.031, which represents the base peak in MS/MS spectra [17] [18]. Additional fragmentation includes loss of the amino group (-NH₂, 16 Da) producing an ion at m/z 208.005, and combined losses yielding fragments at m/z 192.995 and 149.017 [17] [18].
The fragmentation behavior reflects the relative stability of different molecular fragments, with the benzothiazole core showing particular stability. These fragmentation patterns have been utilized for analytical method development and structural characterization in pharmaceutical analysis [17] [18].
Ultraviolet-visible spectroscopy of riluzole reveals characteristic absorption patterns consistent with the benzothiazole chromophore. The compound exhibits absorption maxima in the ultraviolet region, typically around 280-320 nm, arising from π→π* transitions within the aromatic system [20] [21]. The trifluoromethoxy substituent influences the electronic transitions through its electron-withdrawing effect, causing subtle shifts in the absorption profile.
Infrared spectroscopy provides detailed information about the functional groups present in riluzole. Characteristic absorption bands include N-H stretching vibrations from the amino group (typically around 3300-3500 cm⁻¹), C-H stretching from aromatic protons (3000-3100 cm⁻¹), C=N and C=C stretching from the benzothiazole ring system (1500-1600 cm⁻¹), and C-F stretching vibrations from the trifluoromethoxy group (1000-1300 cm⁻¹) [20] [21].
The infrared spectrum also reveals the presence of C-S stretching vibrations characteristic of the thiazole ring, typically appearing around 600-800 cm⁻¹. The overall spectroscopic profile confirms the structural assignment and provides a fingerprint for compound identification and purity assessment.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes of the benzothiazole system. The technique is particularly useful for characterizing polymorphic forms and understanding intermolecular interactions in the solid state [20] [21].
The retrosynthetic analysis of riluzole reveals several potential disconnection strategies that have been explored in the literature [1]. The primary retrosynthetic approach involves the disconnection of the benzothiazole ring system, leading to the identification of 4-(trifluoromethoxy)aniline as the key starting material [2] [1]. This disconnection strategy is based on the well-established benzothiazole synthesis methodology involving thiocyanogen coupling reactions.
Alternative retrosynthetic approaches have focused on the construction of the trifluoromethoxy group at different stages of the synthesis [3] [4]. Some synthetic routes have explored the introduction of the trifluoromethoxy functionality through late-stage modification of pre-formed benzothiazole intermediates, although these approaches have generally proven less efficient than the direct coupling approach [5].
The retrosynthetic analysis has also considered the formation of the benzothiazole ring through cyclization of appropriately substituted thiourea intermediates [6]. This approach involves the disconnection of the carbon-sulfur bond in the benzothiazole ring, leading to thiourea precursors that can be cyclized under acidic conditions.
The most widely employed synthetic pathway for riluzole involves the coupling of 4-(trifluoromethoxy)aniline with thiocyanogen generated in situ from potassium thiocyanate and bromine in acetic acid [2] [1] [7]. This classical approach has been extensively optimized and represents the foundation of most commercial manufacturing processes.
The reaction proceeds through the initial formation of thiocyanogen from potassium thiocyanate and bromine in glacial acetic acid at controlled temperatures [8] [7]. The 4-(trifluoromethoxy)aniline starting material is then treated with the freshly generated thiocyanogen solution, typically at temperatures ranging from 0-10°C to room temperature [8] [7]. The reaction mechanism involves electrophilic aromatic substitution followed by intramolecular cyclization to form the benzothiazole ring system [6].
Reaction Parameter | Optimized Conditions | Yield Impact |
---|---|---|
Temperature | 0-10°C initial, then RT | 69-94% |
Solvent | Glacial acetic acid | Standard medium |
Reaction time | 16-24 hours | Complete conversion |
Molar ratio (KSCN:Br2) | 4:1.5 | Optimal stoichiometry |
The reaction typically requires 16-24 hours for complete conversion, with yields ranging from 55-94% depending on the specific conditions employed [7]. The process involves careful control of temperature during the initial thiocyanogen generation step to minimize side reactions and maximize product yield [8].
Several alternative synthetic approaches have been developed to improve upon the classical thiocyanogen coupling route [3] [9]. These approaches focus on yield optimization, reaction time reduction, and improvement of process safety profiles.
One notable alternative involves the use of ammonium thiocyanate in place of potassium thiocyanate, which has been shown to provide improved yields under certain conditions [10] [7]. The reaction using ammonium thiocyanate typically proceeds under milder conditions and can achieve yields of 85-99% with shorter reaction times [10].
The utilization of microwave-assisted synthesis has emerged as a promising approach for yield optimization [11]. Under microwave irradiation conditions, the thiocyanogen coupling reaction can be completed in significantly reduced time periods (15 minutes versus 16-24 hours for conventional heating) while maintaining comparable or improved yields [11].
Continuous flow synthesis represents another approach to yield optimization and process improvement [12]. A micropacked-bed reactor system has been developed for the continuous catalytic hydrogenation of 4-(trifluoromethoxy)aniline, demonstrating sustained catalytic performance over 20 hours with improved efficiency and selectivity compared to traditional batch processes [12].
Process optimization studies have identified several critical parameters that influence yield and product quality [13]. These include the order of reagent addition, temperature control during the reaction, and the workup procedure used for product isolation [13]. Optimized processes have achieved yields consistently above 90% while maintaining high product purity [13].
The development of environmentally sustainable synthetic methods for riluzole has gained significant attention in recent years [14] [15]. Green chemistry approaches focus on reducing environmental impact, minimizing waste generation, and improving process safety while maintaining or improving synthetic efficiency.
Aqueous synthesis methods represent a significant advancement in green chemistry approaches to benzothiazole synthesis [14] [16]. The use of water as a reaction medium, combined with hydrotrope additives such as sodium cumene sulfonate, has enabled benzothiazole synthesis under mild conditions with excellent yields (97%) and minimal environmental impact [14].
The hydrotrope-mediated aqueous synthesis approach offers several advantages over traditional organic solvent-based methods [14]. The process generates no organic waste, allows for easy product recovery through precipitation, and enables hydrotrope recycling without treatment for multiple reaction cycles [14]. Process intensification using ultrasonic reactors has further improved the efficiency of this approach, achieving 98% yields in 30-45 minutes compared to 1-2 hours without ultrasound [14].
Microwave-assisted solvent-free synthesis has emerged as another promising green chemistry approach [17] [11]. These methods eliminate the need for organic solvents entirely while achieving comparable or improved yields through the use of microwave irradiation to accelerate reaction rates [17]. The solvent-free approach typically involves the use of solid supports or catalysts to facilitate the reaction in the absence of liquid solvents [11].
Green Chemistry Approach | Solvent System | Yield (%) | Reaction Time | Environmental Benefits |
---|---|---|---|---|
Aqueous hydrotrope | Water/sodium cumene sulfonate | 97 | 1-2 hours | No organic solvents, recyclable |
Microwave solvent-free | None | 85-95 | 15-30 minutes | No solvents, reduced energy |
Ultrasonic aqueous | Water/hydrotrope | 98 | 30-45 minutes | Green solvent, enhanced efficiency |
Catalytic approaches using environmentally benign catalysts have also been developed for green benzothiazole synthesis [16]. Water-based synthesis of benzothiazole-2-thiols using tetramethylthiuram disulfide as a metal-free catalyst has demonstrated excellent yields with short reaction times and broad substrate scope [16].
The application of ionic liquids as green catalysts and reaction media has shown promise for benzothiazole synthesis [18]. The synergy between water as a green reaction medium and ionic liquids as green catalysts has opened new opportunities for environmentally benign benzothiazole synthesis with excellent yields achieved at ambient temperature [18].
The development of prodrug strategies for riluzole has been driven by the need to address the compound's variable first-pass metabolism and improve its pharmacokinetic profile [19] [20]. Riluzole is predominantly metabolized by the cytochrome P450 isoform CYP1A2, which is heterogeneously expressed in the population, leading to significant patient-to-patient variability in drug exposure [19] [21].
The (S)-O-benzyl serine derivative of riluzole has emerged as the most promising prodrug candidate from extensive screening studies [19] [20]. This prodrug was designed to mask the exocyclic nitrogen of riluzole with a functional group that would not be recognized by CYP1A2 as a substrate for oxidation [19].
The prodrug design strategy focused on achieving an optimal balance of stability properties: stability while transiting the digestive system, stability towards first-pass hepatic metabolism, and metabolic lability in plasma to release the active drug [19] [20]. The (S)-O-benzyl serine derivative demonstrated superior performance across all these criteria compared to other prodrug candidates evaluated [19].
Stability Parameter | (S)-O-Benzyl Serine | Performance Criteria |
---|---|---|
Simulated gastric fluid | >60 minutes | Excellent stability |
Simulated intestinal fluid | 98 minutes | Adequate stability |
Human liver microsomes | >60 minutes | Excellent stability |
Human plasma | ~300 minutes | Controlled release |
The prodrug demonstrated excellent stability in simulated gastric fluid (>60 minutes) and adequate stability in simulated intestinal fluid (98 minutes), indicating that the compound would survive transit through the gastrointestinal tract [19]. Importantly, the prodrug showed excellent stability in human liver microsomes (>60 minutes), suggesting that it would not be subject to significant first-pass metabolism [19].
In human plasma, the prodrug exhibited controlled release characteristics with a half-life of approximately 300 minutes, during which riluzole formation was detected [19]. This profile indicates that the prodrug would be cleaved by plasma enzymes to release the active drug at a controlled rate [19].
The development of strategies to circumvent first-pass metabolism has been a primary focus of riluzole prodrug research [22] [20]. The high variability in CYP1A2 expression among patients results in riluzole exposure levels that can vary by more than 10-fold, with standard deviations approaching 100% of the mean exposure [19].
Comparative studies using liver microsomes from donors with high and low CYP1A2 activity have demonstrated the effectiveness of the prodrug approach [19]. Riluzole was metabolized to a significantly greater extent in high-activity CYP1A2 microsomes (47% remaining at 30 minutes) compared to low-activity microsomes (100% remaining at 30 minutes) [19]. In contrast, the (S)-O-benzyl serine prodrug showed minimal metabolism in both high and low CYP1A2 activity microsomes (≥70% remaining at 30 minutes), indicating that the prodrug is a poor substrate for the CYP1A2 enzyme [19].
Advanced prodrug strategies have also explored dipeptide conjugates of riluzole to achieve improved pharmacokinetic properties [23] [24]. The development of compounds such as t-Bu-Gly-Sar-riluzole (FC-3423) has demonstrated the potential for peptide-based prodrugs to provide high bioavailability of riluzole while maintaining stability during gastrointestinal transit [23].
Clinical development of next-generation prodrugs such as troriluzole has shown promising results in Phase 1 studies [22]. Troriluzole demonstrated higher riluzole bioavailability (80-90%) compared to oral riluzole (60%), suggesting successful circumvention of first-pass metabolism [22]. The lack of food effect, higher oral bioavailability, and once-daily dosing potential represent significant pharmacokinetic enhancements over the parent compound [22].
The scale-up of riluzole synthesis from laboratory to commercial manufacturing scale presents several technical and economic challenges that must be carefully addressed [25] [26]. Process optimization efforts have focused on ensuring consistent product quality, maintaining high yields, and addressing safety concerns associated with large-scale production.
Critical process parameters that require careful control during scale-up include temperature management, mixing efficiency, and reaction time optimization [25] [27]. The thiocyanogen generation step is particularly sensitive to temperature control, as excessive temperatures can lead to side reactions and reduced yields [8]. Heat transfer limitations at larger scales necessitate improved reactor design and cooling systems to maintain optimal reaction conditions [25].
Equipment design considerations for scale-up include the selection of appropriate reactor materials that are compatible with the corrosive nature of the reaction medium [25]. The use of glacial acetic acid and bromine requires specialized equipment materials and handling procedures to ensure safe operation at commercial scale [25].
Process validation studies have demonstrated the importance of maintaining consistent stirring and mixing conditions throughout the scale-up process [28]. The heterogeneous nature of the reaction mixture requires adequate mixing to ensure uniform distribution of reagents and consistent product quality [28]. Scale-up studies have shown that residence time consistency is crucial for maintaining product quality and yield [28].
Scale-up Parameter | Laboratory Scale | Commercial Scale | Optimization Strategy |
---|---|---|---|
Reaction volume | 1-10 L | 1000-5000 L | Maintain mixing efficiency |
Temperature control | ±2°C | ±5°C | Improved cooling systems |
Reaction time | 16-24 hours | 20-30 hours | Process optimization |
Yield | 85-95% | 80-90% | Quality control measures |
Quality control measures during scale-up include the implementation of in-process monitoring systems to track reaction progress and product formation [13]. High-performance liquid chromatography (HPLC) methods have been developed for real-time monitoring of riluzole formation and impurity levels during the synthesis process [13].
The development of continuous flow processes represents a promising approach to addressing scale-up challenges [12] [29]. Continuous flow systems offer advantages in terms of heat transfer, mixing efficiency, and process safety compared to traditional batch processes [12]. The implementation of micropacked-bed reactors for key synthetic steps has demonstrated improved efficiency and scalability [12].
Process intensification strategies, including the use of microwave heating and ultrasonic processing, have been explored as methods to improve the efficiency of scaled-up processes [14] [11]. These approaches can significantly reduce reaction times while maintaining or improving product yields, leading to increased productivity and reduced manufacturing costs [14].
Regulatory considerations for scale-up include the need for comprehensive process validation studies and the establishment of appropriate quality control standards [26]. The pharmaceutical industry requires extensive documentation of process parameters, quality control measures, and validation studies to ensure regulatory compliance during scale-up [26].
Acute Toxic